Dibenz(a,h)anthracen-2-ol
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Overview
Description
Dibenz(a,h)anthracen-2-ol: is an organic compound with the chemical formula C22H14O. It is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the second carbon of the dibenz(a,h)anthracene structure. This compound is known for its stability and its presence in various environmental pollutants, such as smoke and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Dibenz(a,h)anthracen-2-ol can be synthesized through the hydroxylation of dibenz(a,h)anthracene using specific reagents and catalysts. One common method involves the use of a strong oxidizing agent, such as potassium permanganate (KMnO4), in an acidic medium to introduce the hydroxyl group at the desired position.
Industrial Production: Industrial production methods for this compound are less common due to its specific applications and the complexity of its synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenz(a,h)anthracen-2-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of dihydro or tetrahydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of halogenated or alkylated derivatives. Common reagents include halogens (e.g., bromine) and alkyl halides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated and alkylated derivatives
Scientific Research Applications
Chemistry:
- Dibenz(a,h)anthracen-2-ol is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the environmental fate and transformation of PAHs.
Biology:
- Research on this compound includes its interactions with biological systems, particularly its genotoxic and mutagenic effects. It is studied for its ability to intercalate into DNA and cause mutations .
Medicine:
- While not commonly used in therapeutic applications, this compound is studied for its potential carcinogenic properties and its role in cancer research.
Industry:
Mechanism of Action
Dibenz(a,h)anthracen-2-ol exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potential carcinogenic effects. The compound can form adducts with DNA, which are then recognized and processed by cellular repair mechanisms. if the damage is extensive, it can lead to errors in replication and transcription, contributing to carcinogenesis .
Comparison with Similar Compounds
Dibenz(a,j)anthracene: Another PAH with a similar structure but different positioning of the benzene rings.
Benzo(a)pyrene: A well-known PAH with significant carcinogenic properties.
Chrysene: A four-ring PAH with similar environmental and biological properties.
Uniqueness:
- Dibenz(a,h)anthracen-2-ol is unique due to the presence of the hydroxyl group, which influences its reactivity and interactions with biological systems. This hydroxyl group makes it more reactive in certain chemical reactions compared to its non-hydroxylated counterparts .
Properties
CAS No. |
72007-85-3 |
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Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
naphtho[1,2-b]phenanthren-2-ol |
InChI |
InChI=1S/C22H14O/c23-18-10-9-15-6-8-17-11-20-16(12-21(17)22(15)13-18)7-5-14-3-1-2-4-19(14)20/h1-13,23H |
InChI Key |
HSRPWTYLHBXRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C(C=C5)O |
Origin of Product |
United States |
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